BenchChemオンラインストアへようこそ!

Adipiodon

Adverse event rate Clinical safety Infusion protocol

Adipiodon delivers measurable differentiation for biliary imaging and hepatobiliary transport research. Its ionic dimeric structure yields a biliary transport maximum (Tm) of ~1.0 µmol/kg/min in canine models, clearly distinct from monomeric alternatives. Acute toxicity benchmarks (LD₅₀ mouse: 2380±290 mg/kg; rat: 4430±310 mg/kg) support preclinical safety evaluations. Clinically, 30-min slow-infusion cholegraphy reduced adverse event rates to just 3.2% (250-patient series), providing protocol-specific safety data not available with generic contrast agents. This evidence‑backed profile enables confident procurement for radiology departments and research laboratories requiring reproducible hepatobiliary contrast performance.

Molecular Formula C20H14I6N2O6
Molecular Weight 1139.8 g/mol
CAS No. 606-17-7
Cat. No. B1672019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipiodon
CAS606-17-7
SynonymsAdipiodon
Bilignost
Biligrafine
Bilipolinum
Cholografin
Endocistobil
Endographin
Iodipamide
Molecular FormulaC20H14I6N2O6
Molecular Weight1139.8 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I
InChIInChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)
InChIKeyFFINMCNLQNTKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColor: essentially colorless to light amber Form: Liquid
Solubility171 [ug/mL] (The mean of the results at pH 7.4)
In water, 4.036X10-4 mg/L at 20 °C
Insoluble in water
Solubility at 20 °C: methanol 0.8%;  ethanol 0.3%;  acetone 0.2%;  ether 0.1%
Very slightly soluble in chloroform
3.06e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adipiodon (CAS 606-17-7): Radiographic Contrast Agent Specifications for Cholecystography Procurement


Adipiodon (iodipamide; INN: adipiodone) is an ionic dimeric tri-iodinated radiographic contrast medium, chemically identified as 3,3'-(adipoyldiimino)bis(2,4,6-triiodobenzoic acid) with molecular formula C20H14I6N2O6 and molecular weight 1139.76 g/mol [1]. It is classified as a water-soluble, hepatotropic contrast agent under ATC code V08AC04 [2], approved for intravenous cholecystography and cholangiography with FDA approval under NDA 009321 [3]. The compound demonstrates high plasma protein binding and undergoes capacity-limited biliary excretion with a biliary transport maximum (Tm) of approximately 1.0 μmole/kg/min in dogs [4].

Adipiodon Procurement Risk: Why Intravenous Hepatotropic Contrast Agents Cannot Be Interchanged


In-class substitution among biliary contrast agents carries substantial clinical and economic risk due to fundamental differences in molecular architecture, pharmacokinetics, and toxicity profiles. Ionic dimeric agents such as Adipiodon exhibit distinct biliary transport maxima and plasma protein binding characteristics that differ from monomeric analogs [1]. Furthermore, intravenous hepatotropic agents differ categorically from oral cholecystographic agents (e.g., iopanoic acid, iodoalphionic acid) in both route of administration and biliary concentration kinetics [2]. The quantitative evidence below demonstrates that Adipiodon's differentiation is measurable across multiple evidence dimensions—including toxicity (LD50 differences of up to 3-fold versus iosulamide), biliary transport saturation parameters, and clinical side-effect frequency—which directly impact formulation selection, dosing protocols, and procurement decisions.

Adipiodon Evidence Guide: Quantified Differentiation Data for Scientific Selection


Adipiodon Clinical Side-Effect Frequency: Slow-Infusion Protocol Versus Standard Intravenous Cholecystography

In a cohort of 250 outpatients undergoing mechanical 30-minute slow-infusion cholegraphy with 20 mL Adipiodon (jodipamide), side effects occurred in only 3.2% of patients total—comprising 1.2% slight and 2.0% distinct reactions—with both frequency and severity reported as reduced compared to standard intravenous cholecystography administration [1].

Adverse event rate Clinical safety Infusion protocol Cholecystography

Adipiodon Biliary Transport Saturation Parameters: Pharmacokinetic Benchmark for Hepatobiliary Clearance

Adipiodon (iodipamide) exhibits capacity-limited biliary excretion with a transport maximum (Tm) of approximately 1.0 μmole/kg/min in dogs, a parameter essential for understanding saturation kinetics and dosing optimization [1]. This Tm value defines the ceiling rate for hepatic elimination and differentiates Adipiodon from non-capacity-limited agents.

Pharmacokinetics Biliary excretion Transport maximum Hepatic clearance

Adipiodon Versus Iodoxamic Acid: Controlled Multicenter Trial on Biliary Opacification and Adverse Reactions

In a controlled multicenter study of 307 patients comparing iodoxamic acid versus Adipiodon (adipiodone) for cholecystocholangiography, iodoxamic acid demonstrated superiority in maximum opacification level and continuation of opacification at the bile ducts; however, at the gallbladder, iodoxamic acid showed superior maximum level but inferior continuation of opacification compared to Adipiodon [1][2]. Side effects with iodoxamic acid tended to be less frequent and less severe than with Adipiodon [1][2].

Comparative efficacy Cholangiography Opacification quality Controlled clinical trial

Adipiodon Toxicity Profile: LD50 Comparison with Iosulamide Meglumine

Adipiodon (iodipamide) exhibits an intravenous LD50 of 2380 ± 290 mg free acid/kg in mice and 4430 ± 310 mg free acid/kg in rats, values that serve as a reference baseline for assessing relative toxicity of newer agents [1]. In direct comparison, iosulamide meglumine demonstrates LD50 values of 11,500 ± 844 mg/kg in mice and 13,600 ± 1710 mg/kg in rats—representing approximately 4.8-fold lower acute toxicity in mice and 3.1-fold lower in rats [1].

Acute toxicity LD50 Preclinical safety Intravenous contrast

Adipiodon Relative Oral Activity Versus Iodoalphionic Acid and Iopanoic Acid: Cross-Study Pharmacodynamic Ranking

In a preclinical pharmacodynamic evaluation of iodinated organic compounds for oral cholecystography, relative activity in cats ranked as follows (most to least active): iopanoic acid > iophenoxic acid > iodoalphionic acid > iodophthalein [1]. Adipiodon, as an intravenous-only dimeric contrast agent, occupies a distinct formulation category from these oral monomeric compounds [2].

Oral cholecystography Pharmacodynamics Activity ranking Cross-study comparison

Adipiodon Application Scenarios: Evidence-Based Procurement and Research Use Cases


Clinical Procurement for Optimized Slow-Infusion Cholecystography Protocols

Procurement of Adipiodon for institutions utilizing mechanical 30-minute slow-infusion cholegraphy protocols, where adverse event rates of 3.2% (1.2% slight + 2.0% distinct) have been documented in 250 outpatient cases—a reduction compared to standard IV administration [1]. This scenario applies to radiology departments seeking a contrast agent with established clinical data supporting infusion-based delivery methods.

Pharmacokinetic Reference Standard for Capacity-Limited Biliary Excretion Studies

Use of Adipiodon as a reference compound in hepatobiliary transport research, leveraging its well-characterized capacity-limited pharmacokinetics with documented biliary transport maximum (Tm) of ~1.0 μmole/kg/min in canine models [1]. Applicable for academic or industrial laboratories developing or validating in vivo models of hepatobiliary clearance.

Toxicology Benchmarking for Novel Intravenous Cholangiographic Agent Development

Utilization of Adipiodon's LD50 values (mouse: 2380 ± 290 mg/kg; rat: 4430 ± 310 mg/kg) as a baseline comparator when evaluating acute toxicity of next-generation intravenous biliary contrast agents [1]. This application supports preclinical safety assessment in pharmaceutical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adipiodon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.